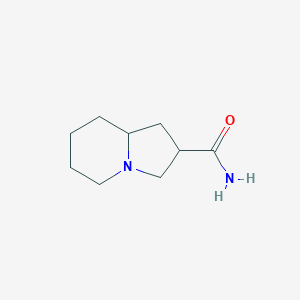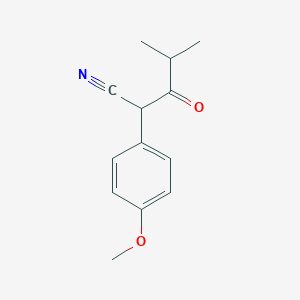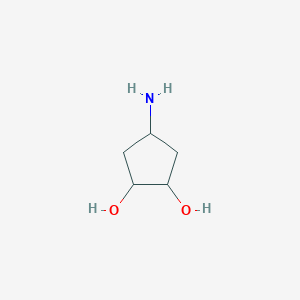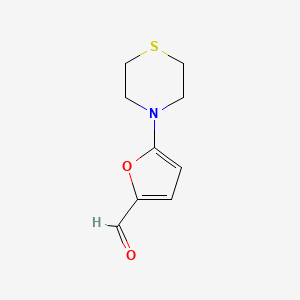
Octahydroindolizine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydroindolizine-2-carboxamide is a heterocyclic organic compound that belongs to the family of indole derivatives This compound is characterized by the presence of an indolizine ring system, which is a bicyclic structure consisting of a six-membered ring fused to a five-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydroindolizine-2-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reduction of indole-2-carboxylic acid derivatives followed by cyclization to form the indolizine ring. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. Catalysts and automated systems are often employed to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Octahydroindolizine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like LiAlH4 can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in THF or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Octahydroindolizine-2-amine.
Substitution: Various N-substituted or carboxamide-substituted derivatives.
Scientific Research Applications
Octahydroindolizine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form hydrogen bonds with various enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of octahydroindolizine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. For example, it has been shown to inhibit the activity of the mycobacterial membrane protein large 3 transporter (MmpL3), which is essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamide: Shares a similar structure but lacks the bicyclic indolizine ring.
Indole-3-carboxamide: Similar to indole-2-carboxamide but with the carboxamide group at the third position.
Pyrrolidine-2-carboxamide: Contains a five-membered ring instead of the indolizine ring.
Uniqueness
Octahydroindolizine-2-carboxamide is unique due to its bicyclic indolizine ring system, which imparts distinct chemical properties and biological activities. Its ability to form stable hydrogen bonds with enzymes and proteins makes it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-9(12)7-5-8-3-1-2-4-11(8)6-7/h7-8H,1-6H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJJAEWFTKIBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(CC2C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13160365.png)



![1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13160390.png)

![2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13160399.png)
![1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine](/img/structure/B13160409.png)

![2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13160437.png)

![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13160450.png)

